molecular formula C12H15FN2O4 B2365695 N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide CAS No. 898357-42-1

N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B2365695
CAS No.: 898357-42-1
M. Wt: 270.26
InChI Key: NCXSRMSQRXFKPP-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide typically involves the reaction of 4-fluoroaniline with a suitable ethane-based diamide precursor. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures (e.g., 50-100°C) to ensure proper reaction kinetics.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of amide groups to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide oxides, while reduction may produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxyethyl)-N’-(4-chlorophenyl)ethanediamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2,2-dimethoxyethyl)-N’-(4-bromophenyl)ethanediamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide may confer unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chloro- and bromo- analogs.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXSRMSQRXFKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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